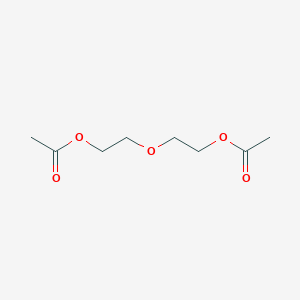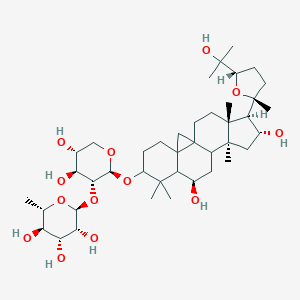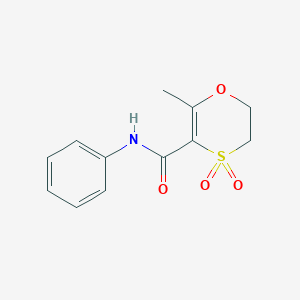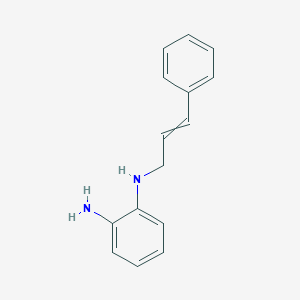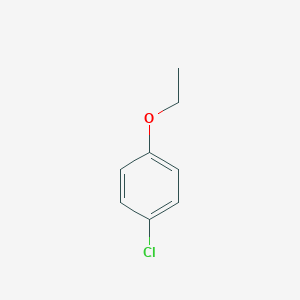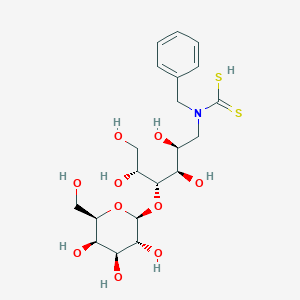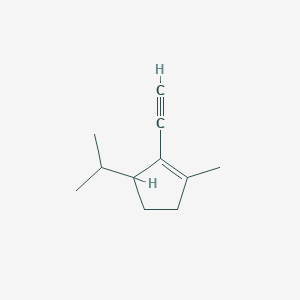
1-Methyl-3-(2-propyl)-2-ethynylcyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-Methyl-3-(2-propyl)-2-ethynylcyclopentene” is a complex organic compound that contains a cyclopentene ring, which is a five-membered ring with one double bond . The compound also has methyl, propyl, and ethynyl substituents attached to the cyclopentene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopentene ring, followed by the addition of the various substituents. This could be achieved through a variety of organic reactions, including cyclization reactions, alkylation, and acetylene chemistry .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclopentene ring, with the various substituents attached at the 1, 2, and 3 positions of the ring . The ethynyl group would introduce a triple bond into the structure .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by the functional groups present. The double bond in the cyclopentene ring could undergo addition reactions, while the ethynyl group could participate in a variety of reactions characteristic of alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopentene ring could impact its boiling point and solubility .Safety And Hazards
Eigenschaften
IUPAC Name |
2-ethynyl-1-methyl-3-propan-2-ylcyclopentene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-5-10-9(4)6-7-11(10)8(2)3/h1,8,11H,6-7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOGBSKTMBHIFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC1)C(C)C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-propyl)-2-ethynylcyclopentene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

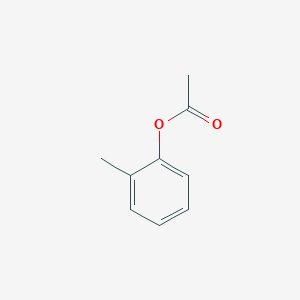
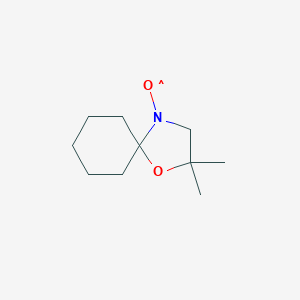

![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)
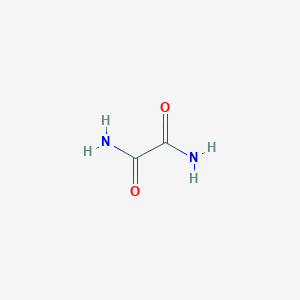
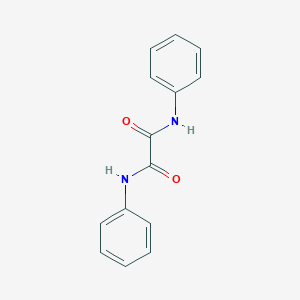
![1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)](/img/structure/B166462.png)
